2-Acetamidophenol

描述

This compound has been reported in Huperzia serrata and Streptomyces xanthophaeus with data available.

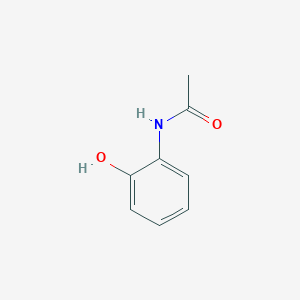

Structure

3D Structure

属性

IUPAC Name |

N-(2-hydroxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-6(10)9-7-4-2-3-5-8(7)11/h2-5,11H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADVGKWPZRIDURE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022082 | |

| Record name | 2-Hydroxyacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

614-80-2, 4746-61-6, 57047-65-1 | |

| Record name | 2-Acetamidophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=614-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxyacetanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, 2-hydroxy-N-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004746616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetylaminophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057047651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Acetamidophenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3989 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-(2-hydroxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hydroxyacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-hydroxyacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.453 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-HYDROXYACETANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4AS8989RNI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2'-Hydroxyacetanilide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061919 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Properties of 2-Acetamidophenol

For: Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetamidophenol, a positional isomer of the widely recognized analgesic paracetamol, is a compound of burgeoning interest within the scientific community.[1] This technical guide provides a comprehensive exploration of its fundamental properties, synthesis, and spectral characterization. It further delves into its distinct pharmacological profile, elucidating its mechanisms of action, particularly its role in the modulation of ferroptosis and its anti-inflammatory and anti-atherosclerotic potential.[1][2] This document is intended to serve as a foundational resource for researchers and professionals in drug development, offering both theoretical insights and practical methodologies.

Physicochemical Properties

This compound, also known as N-(2-hydroxyphenyl)acetamide or orthocetamol, is a white to light brown crystalline powder.[1][3] Its chemical structure, featuring an acetamido group ortho to a hydroxyl group on a benzene ring, imparts distinct physical and chemical characteristics that differentiate it from its para-isomer, paracetamol.

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₂ | [4] |

| Molecular Weight | 151.16 g/mol | [4] |

| Melting Point | 205-210 °C | [3] |

| Solubility | Soluble in hot water and ethanol; slightly soluble in cold water, methanol, and DMSO.[3][5] | |

| pKa | 9.35 (Predicted) | [5] |

| Appearance | White to light brown powder | [3] |

Synthesis and Purification

The most common laboratory-scale synthesis of this compound involves the acetylation of 2-aminophenol. This reaction is a straightforward and efficient method to obtain the target compound.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound.

Materials:

-

2-Aminophenol

-

Acetic Anhydride

-

Acetic Acid

-

Ethanol

-

Standard laboratory glassware (Erlenmeyer flask, beaker, filtration apparatus)

Procedure:

-

In an Erlenmeyer flask, mix 2-Aminophenol, acetic acid, and acetic anhydride.[3]

-

Gently heat the mixture until all solids dissolve.[3]

-

Remove the flask from the heat and allow it to cool.

-

Dilute the cooled solution with water to precipitate the crude product.[3]

-

Collect the crystals by filtration.[3]

-

Recrystallize the crude product from 70-80% ethanol to obtain pure this compound.[3]

-

Dry the purified crystals.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (DMSO-d₆) | |||

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.35 | Singlet (broad) | 1H | Phenolic -OH |

| ~9.25 | Singlet | 1H | Amide N-H |

| ~7.95 | Doublet of doublets | 1H | Aromatic C-H |

| ~6.95 | Triplet of doublets | 1H | Aromatic C-H |

| ~6.85 | Doublet of doublets | 1H | Aromatic C-H |

| ~6.75 | Triplet of doublets | 1H | Aromatic C-H |

| ~2.10 | Singlet | 3H | Methyl (-CH₃) |

| ¹³C NMR (DMSO-d₆) | |

| Chemical Shift (δ) ppm | Assignment |

| ~169.0 | Carbonyl (C=O) |

| ~147.5 | Aromatic C-O |

| ~126.5 | Aromatic C-N |

| ~123.0 | Aromatic C-H |

| ~121.0 | Aromatic C-H |

| ~119.0 | Aromatic C-H |

| ~116.0 | Aromatic C-H |

| ~24.0 | Methyl (-CH₃) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibration |

| ~3400 | O-H stretch (phenolic) |

| ~3100 | N-H stretch (amide) |

| ~1660 | C=O stretch (amide I) |

| ~1540 | N-H bend (amide II) |

| ~1270 | C-O stretch (phenolic) |

Mass Spectrometry (MS)

In electron ionization (EI) mass spectrometry, this compound typically shows a molecular ion peak (M⁺) at m/z 151.

Experimental Protocol: Spectroscopic Analysis

NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube and acquire ¹H and ¹³C NMR spectra on a suitable spectrometer.

IR Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet containing a small amount of this compound or analyze as a nujol mull.

-

Data Acquisition: Record the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities that distinguish it from its para-isomer, paracetamol.[1] These include anti-inflammatory, anti-arthritic, and anti-platelet aggregation properties.[6]

Anti-Atherosclerotic Effects and Modulation of Ferroptosis

Recent studies have highlighted the potential of this compound in mitigating atherosclerosis.[2] Its mechanism is linked to the inhibition of ferroptosis, an iron-dependent form of programmed cell death.[1]

Key Mechanisms:

-

Upregulation of Glutathione Synthesis: this compound increases the expression of genes involved in glutathione (GSH) synthesis, such as GCLC, GCLM, and GSS.[1]

-

Regulation of Iron Ion Transport: It upregulates the expression of iron transport genes like FPN1 and FTH.[1]

-

Reduction of Oxidative Stress: By enhancing the activity of glutathione peroxidase 4 (GPX4), it reduces the accumulation of reactive oxygen species (ROS) and ferrous ions (Fe²⁺).[1]

These actions inhibit the phagocytosis of oxidized low-density lipoprotein (ox-LDL) by macrophages, a key step in the formation of foam cells and atherosclerotic plaques.[1]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound (2-AAP) Suppresses the Progression of Atherosclerosis by Alleviating Hyperlipidemia and Attenuating the Ferroptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 614-80-2 [chemicalbook.com]

- 4. This compound, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 5. lookchem.com [lookchem.com]

- 6. This compound | C8H9NO2 | CID 11972 - PubChem [pubchem.ncbi.nlm.nih.gov]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to 2-Acetamidophenol (CAS: 614-80-2)

Abstract

This technical guide provides a comprehensive scientific overview of this compound (CAS No. 614-80-2), a compound of increasing interest in pharmaceutical and materials science. As a positional isomer of the widely used analgesic paracetamol, this compound, also known as N-(2-hydroxyphenyl)acetamide or o-Hydroxyacetanilide, presents a unique pharmacological profile and versatile chemical reactivity.[1][2][3][4] This document delves into its physicochemical properties, synthesis, robust analytical characterization methods, and multifaceted biological activities. We explore its emerging therapeutic potential, grounded in its distinct mechanisms of action involving the modulation of ferroptosis and inflammation, which differentiate it from its para-isomer.[5] Furthermore, its applications as a monomer in polymer chemistry and as a key analytical standard are detailed. This guide is intended for researchers, chemists, and drug development professionals seeking a consolidated, in-depth resource on this multifaceted molecule.

Introduction and Chemical Identity

This compound is a phenol derivative where the amino group at position 2 is acetylated.[4] While structurally similar to its 4-isomer, paracetamol (acetaminophen), this ortho-configuration imparts significantly different chemical and biological properties. It is recognized as a metabolite of acetaminophen, a secondary metabolite from microorganisms, an impurity in paracetamol synthesis, and a promising therapeutic agent in its own right.[3][6][7][8] Its unique structure, featuring adjacent hydroxyl and acetamido groups, facilitates intramolecular hydrogen bonding, influencing its physical properties and reactivity. This guide synthesizes current knowledge to provide a foundational and exploratory resource for leveraging this compound in advanced applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in synthesis, formulation, and analytical development. The key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 614-80-2 | [3][9] |

| Molecular Formula | C₈H₉NO₂ | [3][4][9] |

| Molecular Weight | 151.16 g/mol | [3][4] |

| Appearance | Off-white to beige or light brown powder/solid | [3][7][10] |

| Melting Point | 205-210 °C | [3][7] |

| Boiling Point | ~343.1 °C (at 760 mmHg) | [11] |

| Solubility | Slightly soluble in cold water; soluble in hot water, ethanol, DMSO, and alkaline solutions. | [3][7][12] |

| pKa | 9.35 ± 0.35 (Predicted) | [3] |

| IUPAC Name | N-(2-hydroxyphenyl)acetamide | [4] |

| Synonyms | o-Hydroxyacetanilide, 2-Hydroxyacetanilide, o-Acetamidophenol, Orthocetamol | [2][4][13] |

Synthesis and Chemical Reactivity

The principal synthesis of this compound is achieved through the selective acetylation of 2-aminophenol. The proximity of the amino and hydroxyl groups requires controlled reaction conditions to favor N-acetylation over O-acetylation.

Primary Synthesis Route: Acetylation of 2-Aminophenol

The most common laboratory and industrial synthesis involves the reaction of 2-aminophenol with an acetylating agent, typically acetic anhydride in the presence of acetic acid.[7][8] The reaction proceeds by nucleophilic attack of the more basic amino group on the electrophilic carbonyl carbon of acetic anhydride.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol: Synthesis

This protocol describes a standard laboratory procedure for synthesizing this compound.

-

Reaction Setup: In a suitable flask, combine 2-aminophenol, glacial acetic acid, and acetic anhydride.[7][8]

-

Heating: Gently heat the mixture until all solids dissolve. The reaction is typically exothermic. Maintain a controlled temperature to ensure selective N-acetylation.

-

Crystallization: Upon completion of the reaction (monitored by TLC), stop heating and allow the solution to cool. Dilute the mixture with cold water to precipitate the crude product.[7]

-

Isolation: Collect the precipitated crystals by vacuum filtration and wash with cold water to remove residual acids.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as a hot ethanol-water mixture (70-80°C), to yield purified this compound.[7][8]

Spectroscopic and Analytical Characterization

Accurate structural elucidation and quantification are critical. This section details the primary analytical techniques used to characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides definitive structural information. Spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆).[14]

¹H NMR Spectral Data (DMSO-d₆) [14]

| Chemical Shift (δ) ppm | Multiplicity | No. of Protons | Assignment |

| ~9.35 | Singlet (broad) | 1H | Phenolic -OH |

| ~9.25 | Singlet | 1H | Amide N-H |

| ~7.95 | Doublet of doublets | 1H | Aromatic C-H |

| ~6.95 | Triplet of doublets | 1H | Aromatic C-H |

| ~6.85 | Doublet of doublets | 1H | Aromatic C-H |

| ~6.75 | Triplet of doublets | 1H | Aromatic C-H |

| ~2.10 | Singlet | 3H | Methyl (-CH₃) |

¹³C NMR Spectral Data (DMSO-d₆) [14]

| Chemical Shift (δ) ppm | Assignment |

| ~168.5 | Amide Carbonyl (C=O) |

| ~148.0 | Aromatic C-OH |

| ~126.0 | Aromatic C-NH |

| ~124.5 | Aromatic C-H |

| ~121.0 | Aromatic C-H |

| ~118.5 | Aromatic C-H |

| ~115.0 | Aromatic C-H |

| ~24.0 | Methyl (-CH₃) |

Protocol: NMR Sample Preparation and Acquisition [14]

-

Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of DMSO-d₆ in a clean vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Acquisition: Place the sample in the NMR spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.

-

¹H Spectrum: Acquire the proton spectrum using a standard single-pulse sequence.

-

¹³C Spectrum: Acquire the carbon spectrum using a proton-decoupled pulse sequence, typically requiring a greater number of scans for adequate signal-to-noise.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

Characteristic IR Absorption Bands (KBr Pellet) [14]

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3400 - 3300 | O-H | Stretching (Phenolic) |

| 3300 - 3200 | N-H | Stretching (Amide) |

| ~1660 | C=O | Stretching (Amide I) |

| ~1540 | N-H | Bending (Amide II) |

| 1600 - 1450 | C=C | Aromatic Ring Stretching |

| ~1270 | C-N | Stretching |

Protocol: KBr Pellet Preparation [14]

-

Mixing: Grind 1-2 mg of this compound with 100-200 mg of dry, spectroscopic grade KBr in an agate mortar to create a fine, homogenous powder.

-

Pressing: Transfer a portion of the mixture to a pellet press die and apply pressure with a hydraulic press to form a thin, transparent pellet.

-

Analysis: Place the pellet in the spectrometer's sample holder and acquire the spectrum over the 4000-400 cm⁻¹ range.

Chromatographic Methods

Chromatographic techniques are essential for separating and quantifying this compound, particularly from complex matrices like biological fluids or in quality control of pharmaceuticals.[6]

High-Performance Liquid Chromatography (HPLC) is the most robust and widely used method.[6]

-

Principle: Separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. For this compound, reversed-phase columns (e.g., C18) are standard.[6]

-

Detection: UV detection is common, with monitoring typically performed around 245-275 nm.[6]

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but requires a crucial pre-analytical step.

-

Principle: GC separates volatile compounds. Due to its low volatility, this compound requires derivatization (e.g., silylation) to increase its volatility and thermal stability before injection.[6]

Protocol: HPLC Quantification in Plasma [6][15]

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold methanol containing a suitable internal standard (e.g., caffeine).[6][15]

-

Vortex the mixture for 1 minute to precipitate proteins.[6][15]

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.[15]

-

Carefully transfer the supernatant to an HPLC vial for analysis.[15]

-

-

HPLC Conditions:

-

Data Analysis: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against known concentrations. Determine the concentration in unknown samples by interpolation.[6]

Caption: Workflow for the quantification of this compound in plasma.

Pharmacology and Mechanism of Action

Unlike paracetamol, whose primary actions are analgesic and antipyretic, this compound exhibits a broader pharmacological profile, including anti-inflammatory, anti-arthritic, and anti-platelet properties.[4][5][7] Recent studies have begun to uncover its novel mechanisms of action, particularly in the context of atherosclerosis.

Modulation of Ferroptosis and Glutathione Metabolism

A key mechanism is the inhibition of ferroptosis, an iron-dependent form of cell death driven by lipid peroxidation.[5] This is highly relevant in atherosclerosis, where macrophage cell death contributes to plaque instability. This compound has been shown to:

-

Upregulate Glutathione (GSH) Synthesis: It enhances the expression of critical genes in the GSH synthesis pathway, such as GCLC, GCLM, and GSS.[5][17] GSH is a primary cellular antioxidant and a cofactor for Glutathione Peroxidase 4 (GPX4), the key enzyme that neutralizes lipid peroxides and inhibits ferroptosis.[17]

-

Regulate Iron Transport: It upregulates genes related to iron ion transport, such as FPN1 and FTH.[13]

-

Reduce Oxidative Stress: By boosting the GSH-GPX4 axis, it reduces the accumulation of reactive oxygen species (ROS) and lipid peroxides, protecting cells from ferroptotic death.[13]

Anti-Inflammatory and Anti-Platelet Effects

-

Cytokine Reduction: In animal models of arthritis, this compound significantly lowers serum levels of pro-inflammatory cytokines like Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α).[5]

-

COX Pathway Inhibition: Its potent anti-platelet activity, especially against arachidonic acid-induced aggregation, strongly suggests inhibition of the cyclooxygenase (COX) pathway, which would reduce the synthesis of thromboxane A₂, a potent platelet aggregator.[5]

Caption: Proposed mechanism of this compound's therapeutic effects.

Metabolism and Toxicological Profile

While specific metabolic data for this compound is less extensive than for paracetamol, its biotransformation is predicted to follow analogous pathways involving Phase I and Phase II reactions.[1]

-

Phase II Metabolism: The primary routes are expected to be glucuronidation and sulfation at the phenolic hydroxyl group, forming water-soluble conjugates for excretion.[1]

-

Phase I Metabolism: A minor pathway may involve oxidation by cytochrome P450 enzymes (e.g., CYP2E1, CYP3A4) to form a reactive quinone imine species.[1] This intermediate would then be detoxified by conjugation with glutathione.[1]

A crucial point of differentiation is the potential for a more favorable safety profile. It is hypothesized that the ortho-position of the hydroxyl group may lead to different metabolic processing that avoids or reduces the formation of the highly hepatotoxic N-acetyl-p-benzoquinone imine (NAPQI) metabolite, which is the primary cause of paracetamol-induced liver damage.[5]

Safety and Handling: According to Safety Data Sheets, this compound is classified as harmful if swallowed and causes skin and serious eye irritation.[2][10][18] Standard personal protective equipment, including gloves and eye protection, should be worn when handling the compound.[2][10]

Caption: Proposed metabolic pathways for this compound.

Applications in Research and Development

The unique properties of this compound make it a valuable compound across several scientific disciplines.

-

Pharmaceutical Research: It is being actively investigated as a potential therapeutic agent for diseases with inflammatory and oxidative stress components, such as atherosclerosis and arthritis.[4][5][17] Its mechanism, distinct from paracetamol, offers a new avenue for drug discovery.

-

Materials Science: The difunctional nature of this compound (possessing both phenolic hydroxyl and amide groups) allows it to be used as a monomer in the synthesis of high-performance polymers, including aromatic polyamides and benzoxazine resins, which are valued for their thermal stability.[19]

-

Analytical Chemistry: It serves as a critical reference standard for the quality control of acetaminophen, where it is considered a process-related impurity.[3][7]

-

Chemical Synthesis: It is a versatile intermediate for the synthesis of other organic compounds in the pharmaceutical, agrochemical, and dye industries.[3]

Conclusion and Future Directions

This compound is far more than a simple isomer of paracetamol. It is a multifaceted molecule with a distinct and promising pharmacological profile, valuable chemical reactivity, and important analytical applications. Its ability to modulate the ferroptosis and glutathione metabolic pathways represents an exciting therapeutic strategy for atherosclerosis and other inflammatory diseases.

Future research should be prioritized in the following areas:

-

Target Deconvolution: Elucidating the direct molecular targets to fully understand its signaling cascades.[5]

-

Pharmacokinetics and Toxicology: Conducting comprehensive ADME (absorption, distribution, metabolism, excretion) and toxicology studies in preclinical and human models to establish a definitive safety and metabolic profile.[5]

-

Clinical Investigation: Exploring its therapeutic efficacy in well-designed clinical trials for its targeted disease indications.

This guide provides a solid technical foundation for scientists and researchers to build upon as they explore the full potential of this compound.

References

- Material Safety Data Sheet - this compound, 97%. (n.d.). Cole-Parmer.

- This compound (CAS 614-80-2). (n.d.). LookChem.

- Synthesis of 2-Formamidophenol. (n.d.). PrepChem.com.

- This compound. (n.d.). PubChem.

- Synthetic method of this compound. (n.d.). Google Patents.

- Zang, X., et al. (2024). This compound (2-AAP) Suppresses the Progression of Atherosclerosis by Alleviating Hyperlipidemia and Attenuating the Ferroptosis Pathway. Marine Drugs, 22(11), 513.

- Synthesis of Acetaminophen (Experiment). (2020, July 25). Chemistry LibreTexts.

- FT−IR spectrum of 4-acetamidophenol. (n.d.). ResearchGate.

- 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0001859). (n.d.). Human Metabolome Database.

- METHOD DEVELOPMENT AND SIMULTANEOUS ESTIMATION OF ACETAMINOPHEN AND IT'S RELATED SUBSTANCE BY LIQUID CHROMATOGRAPHY MASS SPECTRO. (2024, April 11). International Journal of Creative Research Thoughts.

- Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. (n.d.). MDPI.

- Two chromatographic methods for analyzing paracetamol in spiked human plasma with its toxic metabolite, N-acetyl parabenzoquinone imine and its antidote, N-acetyl-l-cysteine. (2025, February 3). Scientific Reports.

- HPLC Method for Qualitative Analysis of Acetaminophen in Pharmaceutical Painkillers (Paracetamol, Panadol, and Saridon) in Tablet Formulations. (2024, October 17). ResearchGate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. lookchem.com [lookchem.com]

- 4. This compound | C8H9NO2 | CID 11972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. This compound | 614-80-2 [chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. 2-乙酰胺基苯酚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. Page loading... [wap.guidechem.com]

- 12. This compound, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 13. medchemexpress.com [medchemexpress.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Two chromatographic methods for analyzing paracetamol in spiked human plasma with its toxic metabolite, N-acetyl parabenzoquinone imine and its antidote, N-acetyl-l-cysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound (2-AAP) Suppresses the Progression of Atherosclerosis by Alleviating Hyperlipidemia and Attenuating the Ferroptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Page loading... [guidechem.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

2-Acetamidophenol chemical structure and synthesis

An In-Depth Technical Guide to the Chemical Structure and Synthesis of 2-Acetamidophenol

Authored by: Gemini, Senior Application Scientist

Abstract

This compound, also known as N-(2-hydroxyphenyl)acetamide or orthocetamol, is a positional isomer of the widely recognized analgesic and antipyretic agent, paracetamol (4-acetamidophenol). While structurally similar, the ortho-position of the hydroxyl group in this compound imparts distinct chemical properties and a unique pharmacological profile that is gaining significant attention in the scientific community. This technical guide provides a comprehensive exploration of the chemical structure, properties, and synthesis of this compound. We will delve into the primary synthetic route via chemoselective acetylation of 2-aminophenol, including detailed mechanistic insights and step-by-step protocols. Furthermore, this guide will cover characterization techniques, alternative synthetic considerations such as the Fries Rearrangement, and the compound's emerging applications in materials science and drug development.

Molecular Structure and Physicochemical Properties

This compound is an aromatic compound featuring a benzene ring co-substituted with a hydroxyl (-OH) group and an acetamido (-NHCOCH₃) group at positions 1 and 2, respectively.[1] This ortho-arrangement is critical to its behavior, allowing for potential intramolecular hydrogen bonding between the phenolic hydrogen and the amide's carbonyl oxygen. This interaction influences its solubility, melting point, and reactivity compared to its meta and para isomers.

Chemical Structure

The structure consists of a phenol ring where an acetyl group has replaced one of the hydrogens on the amino group of 2-aminophenol.[1]

Caption: Chemical structure of this compound (N-(2-hydroxyphenyl)acetamide).

Physicochemical Data

The key properties of this compound are summarized in the table below, providing essential information for handling, storage, and experimental design.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₉NO₂ | [1][2] |

| Molecular Weight | 151.16 g/mol | [1][3] |

| IUPAC Name | N-(2-hydroxyphenyl)acetamide | [1] |

| CAS Number | 614-80-2 | [1][4] |

| Appearance | White to light brown powder | [4] |

| Melting Point | 205-210 °C | [4][5] |

| Solubility | Soluble in hot water and ethanol; slightly soluble in cold water. | [4] |

| Stability | Stable. Incompatible with strong oxidizing agents, acids, and acid chlorides. | [4] |

Synthesis of this compound

The most prevalent and efficient method for synthesizing this compound is the chemoselective N-acetylation of 2-aminophenol. This approach is favored due to the higher nucleophilicity of the amino group compared to the phenolic hydroxyl group, allowing for a targeted reaction.

Primary Synthetic Route: Acetylation of 2-Aminophenol

This reaction involves treating 2-aminophenol with an acetylating agent, typically acetic anhydride, to form the amide bond.[6]

Caption: General reaction scheme for the synthesis of this compound.

Causality Behind Experimental Choices:

-

Reagent Selection: Acetic anhydride is a preferred acetylating agent because it is highly reactive, and the byproduct, acetic acid, is easily removed.[6] Vinyl acetate is another excellent choice, especially in enzymatic synthesis, as it forms a vinyl alcohol intermediate that tautomerizes to acetaldehyde, driving the reaction irreversibly forward.[7]

-

Chemoselectivity: The nitrogen atom of the amino group is more nucleophilic than the oxygen atom of the hydroxyl group. This difference in reactivity allows the acetylation to occur selectively at the amino group without the need for a protecting group on the hydroxyl function, simplifying the synthetic process.

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 2-aminophenol attacks one of the electrophilic carbonyl carbons of acetic anhydride.

Caption: Mechanism for the acetylation of 2-aminophenol.

Experimental Protocols

Protocol 2.3.1: Standard Laboratory Synthesis

This protocol describes a common method for synthesizing this compound using acetic anhydride.

-

Reaction Setup: In a round-bottom flask, combine 2-aminophenol, glacial acetic acid, and acetic anhydride.[4]

-

Heating: Heat the mixture gently. The solids will dissolve, and the reaction will proceed. The reaction is typically exothermic.

-

Precipitation: After the reaction is complete (often indicated by the cessation of heat evolution or monitored by TLC), cool the reaction mixture.[4]

-

Workup: Pour the cooled mixture into cold water to precipitate the crude this compound product. The excess acetic anhydride will be hydrolyzed to acetic acid.

-

Isolation: Collect the solid product by vacuum filtration and wash it with cold water to remove residual acetic acid and other water-soluble impurities.

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as hot water or aqueous ethanol, to yield pure this compound as a crystalline solid.[4]

Protocol 2.3.2: Enzymatic Synthesis via Lipase Catalysis

This method offers a greener, more selective alternative to traditional chemical synthesis.

-

Catalyst System: Novozym 435, an immobilized lipase B from Candida antarctica, is employed as the catalyst for the chemoselective monoacetylation of the amino group.[7][8]

-

Reaction Conditions: The reaction is carried out in an organic solvent with 2-aminophenol and an acyl donor, such as vinyl acetate.[8]

-

Optimization: Key parameters including solvent, temperature (typically around 50°C), molar ratio of reactants, and catalyst loading are optimized to maximize conversion.[7][8]

-

Advantages: This biocatalytic method provides high chemoselectivity, operates under mild conditions, and simplifies product purification, aligning with the principles of green chemistry.[8]

Alternative Synthetic Pathway: The Fries Rearrangement

While direct acetylation of 2-aminophenol is the most straightforward synthesis, it is valuable for researchers to understand related name reactions. The Fries Rearrangement is a classic organic reaction that converts a phenolic ester into a hydroxyaryl ketone using a Lewis acid catalyst.[9]

Caption: General scheme of the Fries Rearrangement.

Field-Proven Insight: The Fries Rearrangement is generally not the preferred method for synthesizing this compound itself. It would require starting with phenyl acetate and attempting to introduce a nitrogen functionality, which is a more complex and less efficient route. However, understanding this reaction is crucial as it represents a competing pathway if one were to attempt O-acetylation of a phenol followed by rearrangement. The reaction conditions, such as temperature and solvent polarity, can be adjusted to favor either the ortho or para product.[9][10] Low temperatures favor the thermodynamically stable para product, while high temperatures favor the kinetically preferred ortho product, which can form a stable chelate with the Lewis acid catalyst.[9]

Applications in Research and Drug Development

This compound is more than just an isomer of paracetamol; it is a versatile compound with significant potential.

-

Chemical Intermediate: It serves as a building block for various organic chemicals and materials, including high-performance polyamides and benzoxazine resins.[11][12]

-

Pharmacological Activity: Unlike paracetamol, this compound exhibits notable anti-inflammatory, anti-arthritic, and anti-platelet aggregation properties.[1][3] It has been shown to reduce levels of pro-inflammatory cytokines like TNF-α and IL-1β.[13] Recent studies have also highlighted its role in suppressing atherosclerosis by regulating glutathione metabolism and inhibiting ferroptosis, an iron-dependent form of cell death.[13][14]

-

Drug Metabolism and Biomarkers: this compound is a metabolite of acetaminophen.[15] While its use as a routine biomarker for drug metabolism is not yet fully established, the analytical methods developed for paracetamol and its metabolites, such as HPLC and LC-MS, can be adapted for its quantification in biological fluids.[15][16] This opens avenues for research into its pharmacokinetic and toxicological profiles, which may differ significantly from paracetamol, potentially avoiding the formation of the toxic NAPQI metabolite.[13]

Conclusion

This compound is a valuable chemical compound with a well-defined structure and accessible synthetic pathways. The chemoselective acetylation of 2-aminophenol remains the most efficient and practical method for its production, with both traditional chemical and modern enzymatic protocols offering reliable results. The distinct ortho-positioning of its functional groups confers unique properties and a promising pharmacological profile that sets it apart from its well-known para-isomer. For researchers in materials science and drug development, this compound represents a molecule of growing interest, with potential applications ranging from advanced polymer synthesis to novel therapeutic strategies for inflammatory and cardiovascular diseases.

References

- Synthesis of 2-Formamidophenol. PrepChem.com.

- This compound | C8H9NO2 | CID 11972. PubChem, National Institutes of Health.

- CN105755063A - Synthetic method of this compound. Google Patents.

- Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. ACS Omega, ACS Publications.

- Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. Publications of the IAS Fellows.

- Cas 614-80-2,this compound. LookChem.

- Fries rearrangement. Wikipedia.

- Fries Rearrangement. J&K Scientific LLC.

- Fries Rearrangement. Organic Chemistry Portal.

- This compound (C8H9NO2). PubChemLite.

- This compound (2-AAP) Suppresses the Progression of Atherosclerosis by Alleviating Hyperlipidemia and Attenuating the Ferroptosis Pathway. PMC, National Institutes of Health.

- Efficient Purification of Crude Samples in Early-Stage Drug Discovery Using the Agilent 1290 Infinity II Preparative LC/MSD System. Agilent.

- US20230104724A1 - An environment-friendly process for selective acylation of aminophenol. Google Patents.

- Dear all, Is there any simple method to make n acetylation of 2-amino phenol?. ResearchGate.

- The reaction mechanism of acetaminophen synthesis. ResearchGate.

- This compound. CRO SPLENDID LAB.

- Synthesis of Acetaminophen (Tylenol®) Experimental Procedure. University of Texas at Dallas.

Sources

- 1. This compound | C8H9NO2 | CID 11972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. B21264.14 [thermofisher.com]

- 3. echemi.com [echemi.com]

- 4. This compound | 614-80-2 [chemicalbook.com]

- 5. This compound 97 614-80-2 [sigmaaldrich.com]

- 6. uwaterloo.ca [uwaterloo.ca]

- 7. Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics - Publications of the IAS Fellows [repository.ias.ac.in]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 10. jk-sci.com [jk-sci.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. lookchem.com [lookchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. This compound (2-AAP) Suppresses the Progression of Atherosclerosis by Alleviating Hyperlipidemia and Attenuating the Ferroptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

2-Acetamidophenol mechanism of action

An In-depth Technical Guide to the Mechanism of Action of 2-Acetamidophenol

Abstract

This compound (N-acetyl-o-aminophenol, 2-AAP), a positional isomer of the ubiquitous analgesic acetaminophen (4-acetamidophenol), is a molecule of growing scientific interest due to a pharmacological profile that is markedly distinct from its para-isomer.[1][2] While acetaminophen is primarily an analgesic and antipyretic with weak anti-inflammatory properties, 2-AAP demonstrates significant anti-inflammatory, anti-arthritic, anti-platelet, and anti-atherosclerotic activities.[1][3] This guide provides a comprehensive technical overview of its multifaceted mechanism of action. We will dissect its core modulatory effects on the ferroptosis and glutathione metabolic pathways, explore its inhibition of pro-inflammatory mediators, and analyze its putative metabolic fate with a focus on its toxicological potential relative to acetaminophen. This document serves as a resource for researchers and drug development professionals, consolidating current knowledge and providing detailed experimental frameworks for future investigation.

Introduction: A Tale of Two Isomers

The seemingly minor shift of a hydroxyl group on the phenyl ring—from the para-position in acetaminophen to the ortho-position in this compound—results in a profound divergence in biological activity. While acetaminophen's primary analgesic effects are now understood to be centrally mediated via its metabolite AM404 acting on TRPV1 and cannabinoid systems, 2-AAP's mechanisms are predominantly peripheral and distinct.[4][5][6] This structural variance alters the molecule's interaction with key enzymes and signaling pathways, unlocking a therapeutic potential that extends far beyond simple analgesia. Unlike acetaminophen, 2-AAP engages directly with pathways involved in inflammation, cellular redox homeostasis, and thrombosis.[1]

Core Mechanism: Attenuation of Ferroptosis and Enhancement of Glutathione Metabolism

A primary and compelling mechanism underlying 2-AAP's therapeutic effects, particularly in the context of atherosclerosis, is the modulation of ferroptosis—an iron-dependent form of regulated cell death driven by lipid peroxidation.[1][7]

The Role of Ferroptosis in Atherosclerosis

Atherosclerosis is increasingly recognized as a chronic inflammatory disease where lipid peroxidation and oxidative stress in endothelial cells and macrophages play a critical role.[7] Ferroptosis contributes to this pathology by promoting endothelial dysfunction and the formation of foam cells, which are lipid-laden macrophages that constitute a key component of atherosclerotic plaques.[7] A central regulator of ferroptosis is Glutathione Peroxidase 4 (GPX4), an enzyme that utilizes glutathione (GSH) to neutralize lipid peroxides and prevent their accumulation.[7]

Mechanistic Action of 2-AAP

Research demonstrates that 2-AAP exerts a protective effect by bolstering the cellular antioxidant defense system centered around glutathione.[7] Its mechanism involves two key actions:

-

Upregulation of Glutathione Synthesis: 2-AAP has been shown to increase the expression of critical genes involved in the synthesis of GSH, including the glutamate-cysteine ligase catalytic subunit (GCLC), modifier subunit (GCLM), and glutathione synthetase (GSS).[1][7]

-

Preservation of GPX4 Activity: By ensuring a robust supply of GSH, 2-AAP maintains the activity of GPX4, which directly detoxifies lipid peroxides and inhibits the execution of the ferroptotic cell death program.[7]

This dual action effectively suppresses ferroptosis, leading to reduced macrophage aggregation, inhibition of foam cell formation, and ultimately, the slowing of atherosclerotic plaque development.[7]

Signaling Pathway: 2-AAP Modulation of Ferroptosis

Caption: 2-AAP upregulates genes for glutathione (GSH) synthesis, enhancing GPX4 activity to inhibit ferroptosis.

Quantitative Data: Anti-Atherosclerotic Effects

The efficacy of 2-AAP in mitigating hyperlipidemia and atherosclerosis has been quantified in a zebrafish model.

| Parameter | Concentration | Result | IC₅₀ | Reference |

| Total Cholesterol (TC) | 80 µM | Significant reduction | 30 µM | [1] |

| Triglyceride (TG) | 80 µM | Significant reduction | 40 µM | [1] |

| Macrophage Aggregation | 80 µM | 46% decrease in density | Not Reported | [1] |

| LDL-C Reduction | 80 µM | Significant reduction | Not Reported | [1] |

| HDL-C Increase | 80 µM | Significant increase | Not Reported | [1] |

Anti-Inflammatory and Anti-Platelet Mechanisms

Beyond its role in redox biology, 2-AAP exhibits classic anti-inflammatory and anti-platelet activities, distinguishing it from acetaminophen, which is a weak anti-inflammatory at best.[1][8]

Inhibition of Pro-Inflammatory Cytokines

In animal models of arthritis, 2-AAP has been shown to significantly decrease serum levels of key pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α).[1] This suggests an upstream modulatory effect on inflammatory signaling cascades.

The Cyclooxygenase (COX) Hypothesis

The synthesis of prostaglandins—key mediators of pain, inflammation, and platelet aggregation—is catalyzed by the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[9] The potent anti-platelet activity of 2-AAP strongly implies an interaction with this pathway, as platelet aggregation is primarily driven by thromboxane A2, a product of the COX-1 enzyme.[1]

-

A Comparative Perspective with Acetaminophen: Acetaminophen's interaction with COX enzymes is complex. It is a weak inhibitor and its potency is highly dependent on the cellular peroxide environment ("peroxide tone").[8][10] It is thought to act by reducing the oxidized, active form of the enzyme at its peroxidase (POX) site rather than by competing with arachidonic acid at the cyclooxygenase site like traditional NSAIDs.[10][11] This mechanism renders it less effective in inflammatory environments where peroxide levels are high.[8]

-

2-AAP and Platelet Aggregation: 2-AAP demonstrates potent inhibition of platelet aggregation induced by arachidonic acid, a direct measure of COX-1 activity in platelets.[1] This suggests a more direct or potent inhibitory mechanism than that of acetaminophen.

Quantitative Data: Anti-Platelet Aggregation

| Aggregating Agent | 2-AAP Concentration | Percent Inhibition | Comparison | Reference |

| Arachidonic Acid | 1 µM | 93.8 ± 2.9% | More potent than aspirin | [1] |

| Adenosine 5'-diphosphate (ADP) | 50 µM | 52 ± 1.4% | More potent than aspirin | [1] |

Proposed COX Inhibition Pathway

Caption: 2-AAP potently inhibits COX-1, explaining its anti-platelet effect, and likely inhibits COX-2.

Putative Metabolic Pathways and Toxicological Profile

While direct metabolic studies on 2-AAP are limited, its biotransformation can be predicted by analogy to the extensively studied metabolism of acetaminophen.[12][13]

Phase I and Phase II Metabolism

Like acetaminophen, 2-AAP is expected to undergo Phase II conjugation reactions—glucuronidation and sulfation—at its phenolic hydroxyl group, producing water-soluble metabolites for renal excretion.[12] A minor fraction may undergo Phase I oxidation via cytochrome P450 (CYP) enzymes.[12]

The NAPQI Question

For acetaminophen, CYP-mediated oxidation (primarily by CYP2E1) produces the highly reactive and hepatotoxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[13] At therapeutic doses, NAPQI is safely detoxified by conjugation with glutathione. In an overdose scenario, glutathione stores are depleted, allowing NAPQI to bind to cellular proteins, causing hepatocellular death.[14] It is hypothesized that the ortho-position of the hydroxyl group in 2-AAP may alter its interaction with CYP enzymes, potentially preventing the formation of a toxic quinone imine metabolite or leading to a less reactive intermediate.[1][12] This represents a critical area for future toxicological research.

Proposed Metabolic Pathway of this compound

Caption: Proposed metabolic pathways for 2-AAP, paralleling those of acetaminophen.

Experimental Protocols for Mechanistic Investigation

To rigorously define the mechanism of action of 2-AAP, standardized in vitro assays are essential. The following protocols provide a framework for quantifying its effects on COX enzymes and their functional output.

Protocol: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

-

Causality and Rationale: This assay is critical to definitively establish whether 2-AAP is a direct inhibitor of COX-1 and/or COX-2 and to quantify its potency (IC₅₀). By testing against both isoforms, its selectivity can be determined. This is a self-validating system when run with known standards (e.g., celecoxib for COX-2, SC-560 for COX-1) to ensure the assay is performing correctly.[15] The use of purified enzymes isolates the interaction to the drug and target, removing cellular complexities.[16]

-

Methodology (Adapted from LC-MS/MS based methods): [15]

-

Reagent Preparation:

-

Prepare a 100 mM Tris-HCl buffer (pH 8.0).

-

Prepare stock solutions of co-factors: 100 µM hematin and 40 mM L-epinephrine.

-

Prepare a stock solution of 2-AAP in DMSO. Create a serial dilution series to cover a wide concentration range (e.g., 1 nM to 100 µM).

-

Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes according to the manufacturer's specifications.

-

-

Enzyme Reaction:

-

In an Eppendorf tube, combine 146 µL of Tris-HCl buffer, 2 µL of hematin, and 10 µL of L-epinephrine.

-

Add 20 µL of buffer containing the appropriate amount of COX-1 or COX-2 enzyme. Incubate at room temperature for 2 minutes.

-

Add 2 µL of the 2-AAP dilution (or DMSO for vehicle control) to the enzyme solution. Pre-incubate at 37°C for 10 minutes to allow for inhibitor binding.

-

-

Initiation and Termination:

-

Initiate the enzymatic reaction by adding 20 µL of arachidonic acid substrate (final concentration ~10 µM).

-

Incubate for exactly 2 minutes at 37°C.

-

Terminate the reaction by adding a stop solution (e.g., 20 µL of 1M HCl).

-

-

Quantification and Analysis:

-

Quantify the amount of Prostaglandin E2 (PGE2) produced using a validated LC-MS/MS method.

-

Calculate the percent inhibition for each 2-AAP concentration relative to the vehicle control.

-

Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

-

-

-

Experimental Workflow Diagram:

Caption: Workflow for determining the IC₅₀ of 2-AAP against COX-1 and COX-2 enzymes.

Protocol: Cell-Based Assay for Prostaglandin E2 (PGE2) Production

-

Causality and Rationale: This assay measures the functional outcome of COX inhibition within a biological system. Using cells like macrophages stimulated with lipopolysaccharide (LPS) mimics an inflammatory state where COX-2 is upregulated.[17] This protocol validates the in vitro enzyme data by assessing 2-AAP's ability to penetrate cell membranes and inhibit prostaglandin synthesis in a more physiologically relevant context.

-

Methodology (Adapted from ELISA-based methods): [17]

-

Cell Culture:

-

Seed macrophages (e.g., RAW 264.7) in a 96-well plate at an appropriate density (e.g., 1 x 10⁵ cells/well).

-

Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell adherence.

-

-

Compound Treatment:

-

Prepare serial dilutions of 2-AAP in culture medium.

-

Remove the old medium from the cells and replace it with fresh medium containing the 2-AAP dilutions or vehicle (DMSO).

-

Pre-incubate the plate for 1 hour at 37°C.

-

-

Inflammatory Stimulation:

-

Add an inflammatory stimulus (e.g., LPS, final concentration 1 µg/mL) to all wells except the unstimulated control.

-

Incubate the plate for 18-24 hours at 37°C to allow for COX-2 induction and PGE2 production.

-

-

PGE2 Measurement:

-

After incubation, carefully collect the cell culture supernatant from each well.

-

Centrifuge the supernatant to remove any cellular debris.

-

Measure the PGE2 concentration in the supernatant using a commercial Prostaglandin E2 ELISA kit, following the manufacturer’s instructions precisely.

-

-

Data Analysis:

-

Generate a standard curve using the PGE2 standards provided in the kit.

-

Calculate the PGE2 concentration in each sample based on the standard curve.

-

Determine the IC₅₀ value by plotting the percentage of PGE2 inhibition against the logarithm of the 2-AAP concentration.

-

-

-

Experimental Workflow Diagram:

Caption: Workflow for measuring 2-AAP's inhibition of PGE2 production in cultured cells.

Conclusion and Future Research Directions

This compound is emerging as a pharmacological agent with a compelling, multi-faceted mechanism of action that is fundamentally different from its isomer, acetaminophen.[1] Its ability to modulate ferroptosis via the glutathione pathway presents a novel strategy for diseases rooted in oxidative stress, such as atherosclerosis.[7] Furthermore, its pronounced anti-inflammatory and anti-platelet activities suggest a direct and potent interaction with the cyclooxygenase pathway that warrants deeper investigation.[1]

The therapeutic potential of 2-AAP is significant, but further research is imperative. Key future directions should include:

-

Definitive Pharmacological Profiling: Conducting comprehensive studies to determine the precise IC₅₀ values for COX-1 and COX-2 inhibition to clarify its anti-inflammatory and anti-platelet mechanisms.[1]

-

Pharmacokinetics and Metabolism: Performing detailed pharmacokinetic and metabolic studies in multiple preclinical models and eventually in humans to understand its absorption, distribution, metabolism, excretion (ADME), and to definitively identify its metabolites.

-

Comparative Toxicology: Undertaking thorough toxicology studies comparing 2-AAP directly against acetaminophen to formally establish its safety profile, with a specific focus on the potential for hepatotoxicity and the formation of reactive metabolites.[1]

By elucidating these areas, the scientific community can fully unlock the potential of this compound as a novel therapeutic agent.

References

- An Updated Review on the Metabolite (AM404)-Mediated Central Mechanism of Action of Paracetamol (Acetaminophen): Experimental Evidence and Potential Clinical Impact. Dar Al Dawa Development and Investment Co.

- An In-Depth Technical Guide to the Mechanism of Action of this compound in Biological Systems. BenchChem.

- An Updated Review on the Metabolite (AM404)-Mediated Central Mechanism of Action of Paracetamol (Acetaminophen): Experimental Evidence and Potential Clinical Impact. Dovepress.

- The analgesic paracetamol metabolite AM404 acts peripherally to directly inhibit sodium channels. PNAS.

- The Hidden Pain Pathway: Paracetamol (Acetaminophen) Metabolite AM404 Blocks Peripheral Sodium Channels – A New Mechanism Uncovered. Pharmacally.

- AM404. Wikipedia.

- The In Vivo Metabolic Fate of this compound: A Technical Overview. BenchChem.

- Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry.

- Estimation of prostaglandin E2 levels in gingival crevicular fluid in periodontal health, disease and after treatment.

- Application Notes and Protocols: Measuring Prostaglandin E2 Levels Following Tre

- Measurement of prostaglandin metabolites is useful in diagnosis of small bowel ulcerations. World Journal of Gastroenterology.

- In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization.

- This compound (2-AAP) Suppresses the Progression of Atherosclerosis by Alleviating Hyperlipidemia and Attenuating the Ferroptosis Pathway.

- This compound as a Biomarker for Drug Metabolism: A Compar

- COX-2 (human) Inhibitor Screening Assay Kit. Cayman Chemical.

- Paracetamol. Wikipedia.

- Effects of acetaminophen on constitutive and inducible prostanoid biosynthesis in human blood cells.

- This compound | C8H9NO2 | CID 11972.

- Paracetamol (Acetaminophen): mechanisms of action. PubMed.

- Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone. PubMed Central.

- This compound | 614-80-2. ChemicalBook.

- PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses. PubMed Central.

- Defining the COX Inhibitor Selectivity of NSAIDs. Medscape.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | C8H9NO2 | CID 11972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 614-80-2 [chemicalbook.com]

- 4. tandfonline.com [tandfonline.com]

- 5. An Updated Review on the Metabolite (AM404)-Mediated Central Mechanism of Action of Paracetamol (Acetaminophen): Experimental Evidence and Potential Clinical Impact - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Paracetamol - Wikipedia [en.wikipedia.org]

- 7. This compound (2-AAP) Suppresses the Progression of Atherosclerosis by Alleviating Hyperlipidemia and Attenuating the Ferroptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of acetaminophen on constitutive and inducible prostanoid biosynthesis in human blood cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Defining the COX Inhibitor Selectivity of NSAIDs - Page 2 [medscape.com]

- 10. Paracetamol (Acetaminophen): mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 2-Acetamidophenol as a Paracetamol Impurity

Introduction

Paracetamol (acetaminophen) is one of the most widely used analgesic and antipyretic drugs globally. Its safety and efficacy are paramount, necessitating stringent control over any impurities present in the active pharmaceutical ingredient (API) and final drug product. Among the known process-related impurities and potential degradants, 2-acetamidophenol, a positional isomer of paracetamol, warrants particular attention. This technical guide provides a comprehensive overview of this compound, from its formation and characterization to its toxicological significance and control strategies, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties and Identification

This compound (N-(2-hydroxyphenyl)acetamide) is an organic compound that is isomeric to paracetamol (N-(4-hydroxyphenyl)acetamide). A clear understanding of its fundamental properties is the first step in its effective control.

| Property | Value | References |

| Chemical Name | N-(2-hydroxyphenyl)acetamide | [1] |

| Synonyms | o-Acetamidophenol, 2'-Hydroxyacetanilide, Acetaminophen Impurity A (EP), Acetaminophen Related Compound C (USP) | [1] |

| CAS Number | 614-80-2 | [1] |

| Molecular Formula | C₈H₉NO₂ | [1] |

| Molecular Weight | 151.16 g/mol | [1] |

| Melting Point | 205-210 °C | |

| Appearance | Off-white to beige or brown powder | |

| Solubility | Slightly soluble in cold water; soluble in hot water, ethanol, and methanol. | [2] |

Formation of this compound

The presence of this compound in paracetamol is primarily linked to the synthesis process, though it can also arise from degradation.

Synthesis-Related Formation

The most common industrial synthesis of paracetamol involves the acetylation of 4-aminophenol with acetic anhydride.[3] The formation of this compound as an impurity in this process is typically due to the presence of 2-aminophenol in the 4-aminophenol starting material.

During the synthesis of 4-aminophenol, for instance, through the reduction of 4-nitrophenol, the formation of the isomeric 2-nitrophenol can occur, which is subsequently reduced to 2-aminophenol.[4] If 2-aminophenol is present in the 4-aminophenol starting material, it will also be acetylated during the main reaction, leading to the formation of this compound alongside the desired paracetamol product.

Another potential, though less common, route for impurity formation is the diacetylation of 4-aminophenol to form N,O-diacetyl-4-aminophenol, which can then undergo rearrangement or hydrolysis under certain conditions. However, the primary source remains the isomeric impurity in the starting material.[5][6]

Degradation-Related Formation

Forced degradation studies, which are essential for understanding the intrinsic stability of a drug substance, have shown that paracetamol can degrade under various stress conditions such as acid and base hydrolysis, oxidation, and photolysis. While the primary degradation product of hydrolysis is 4-aminophenol, the formation of other hydroxylated species through oxidative pathways is possible. Hydroxylation of the paracetamol ring at the ortho position would lead to the formation of this compound, although this is generally considered a minor degradation pathway.

Regulatory Framework and Toxicological Assessment

The control of impurities in pharmaceuticals is a critical aspect of ensuring patient safety and is governed by international guidelines, primarily from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).

ICH Guidelines

According to ICH Q3A(R2) for new drug substances and Q3B(R2) for new drug products, impurities must be reported, identified, and qualified at specific thresholds, which are determined by the maximum daily dose of the drug. For a widely used drug like paracetamol, these thresholds are typically low.

-

Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.

-

Identification Threshold: The level at which the structure of an impurity must be determined.

-

Qualification Threshold: The level at which an impurity must be assessed for its biological safety.

The ICH Q6A guideline further specifies that tests and acceptance criteria for new drug substances and products should be established to ensure their quality, safety, and efficacy.[7][8][9][10][11]

Toxicological Profile

The toxicological data for this compound is less extensive than for its para-isomer, paracetamol. However, available information indicates that it is not without biological activity and potential risks.

-

Acute Toxicity: this compound is classified as harmful if swallowed and causes skin and eye irritation.[1][12][13][14][15] While a specific oral LD50 in rats is not consistently reported in readily available literature, it is considered to have a higher acute toxicity than paracetamol. One source indicates a Draize test in rabbits resulted in mild eye irritation at 500 mg/24H.[12][16]

-

Other Biological Activities: Interestingly, some studies have suggested that this compound possesses anti-inflammatory, anti-arthritic, and anti-platelet aggregation properties.[1][19] While these are potential therapeutic effects, in the context of an impurity in a paracetamol formulation, they represent an uncharacterized pharmacological activity that could interfere with the intended therapeutic action or cause unforeseen side effects. One study has investigated the protective activity of N-(2-hydroxyphenyl)acetamide in a model of acute kidney injury in mice, suggesting it has anti-oxidant and anti-inflammatory mechanisms.[20]

Given the potential for toxicity and unintended pharmacological effects, controlling the level of this compound in paracetamol is a regulatory and safety imperative.

Analytical Methodologies for Detection and Quantification

Robust analytical methods are essential for the accurate detection and quantification of this compound in paracetamol API and finished products. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose.

Pharmacopoeial HPLC Methods

Both the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP) provide detailed HPLC methods for the analysis of paracetamol and its related substances.

European Pharmacopoeia (Ph. Eur.) Method:

The Ph. Eur. monograph for paracetamol outlines a gradient HPLC method for the separation of paracetamol from its known impurities, including this compound (referred to as Impurity A).[21][22][23][24]

-

Column: A C18 or C8 column is typically specified. For example, a 2.1 x 100 mm, 2.7 µm core-shell C18 column.[23]

-

Mobile Phase: A gradient elution is employed, typically using a phosphate buffer as mobile phase A and an organic solvent like methanol or acetonitrile as mobile phase B.[21][22]

-

Detection: UV detection is used, often at a wavelength of around 254 nm.[21][23]

United States Pharmacopeia (USP) Method:

The USP has also moved towards a comprehensive HPLC method for the analysis of organic impurities in acetaminophen, replacing older methods that used TLC and spectrophotometry.[25][26][27][28]

-

Column: A 4.6-mm × 25-cm column with 5-µm packing L7 (octylsilane chemically bonded to porous silica) is specified in one version of the monograph.[18]

-

Mobile Phase: A gradient system is used, often involving a phosphate buffer and acetonitrile.[25]

-

Detection: UV detection at 254 nm is commonly employed.[18]

Experimental Protocol: A Representative HPLC Method

The following protocol is a representative example based on pharmacopoeial guidelines for the determination of this compound in paracetamol.

1. Materials and Reagents:

-

Paracetamol Reference Standard

-

This compound Reference Standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate (analytical grade)

-

Dipotassium hydrogen phosphate (analytical grade)

-

High-purity water

2. Chromatographic Conditions:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Phosphate buffer (pH 7.0) |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 245 nm |

| Injection Volume | 10 µL |

3. Preparation of Solutions:

-

Mobile Phase A (Phosphate Buffer): Dissolve appropriate amounts of potassium dihydrogen phosphate and dipotassium hydrogen phosphate in water to achieve the desired concentration and a pH of 7.0. Filter and degas.

-

Standard Solution: Accurately weigh and dissolve appropriate amounts of paracetamol and this compound reference standards in the mobile phase to obtain a known concentration.

-

Sample Solution: Accurately weigh and dissolve the paracetamol API or a powdered tablet sample in the mobile phase to obtain a solution with a known concentration of paracetamol.

4. System Suitability: Inject the standard solution and verify that the system is suitable for the analysis by checking parameters such as resolution between paracetamol and this compound, tailing factor, and repeatability of injections, as specified in the relevant pharmacopoeia.

5. Analysis and Calculation: Inject the sample solution and identify the peak corresponding to this compound based on its retention time relative to the standard. Calculate the concentration of this compound in the sample by comparing its peak area to that of the standard.

Strategies for Controlling this compound

Effective control of this compound levels in paracetamol is achieved through a multi-faceted approach that encompasses control of starting materials, optimization of the manufacturing process, and effective purification techniques.

Control of Starting Materials

As the primary source of this compound is the presence of 2-aminophenol in the 4-aminophenol starting material, stringent control of the starting material is the most effective control strategy.[20][29][30]

-

Supplier Qualification: A robust supplier qualification program is essential to ensure a consistent and high-purity supply of 4-aminophenol.

-

Incoming Raw Material Testing: A specific and validated analytical method should be in place to test incoming batches of 4-aminophenol for the presence of 2-aminophenol. Acceptance criteria should be set at a level that ensures the final paracetamol API will comply with its specification for this compound.

Process Optimization and Control

The manufacturing process itself can be optimized to minimize the formation of impurities.

-

Reaction Conditions: While the acetylation reaction is generally robust, optimizing parameters such as temperature, reaction time, and the stoichiometry of reagents can help to minimize side reactions.

-

Process Analytical Technology (PAT): The implementation of PAT tools can provide real-time monitoring of the reaction, allowing for better process control and the potential to detect deviations that could lead to increased impurity formation.[23][31][32] For instance, in-line spectroscopy could be used to monitor the consumption of reactants and the formation of the product and impurities.

Purification Strategies

Crystallization is the primary method for purifying crude paracetamol and removing impurities, including this compound. The effectiveness of crystallization depends on the solubility differences between paracetamol and its impurities in the chosen solvent system.

-

Solvent Selection: The choice of solvent is critical. A solvent system should be selected in which paracetamol has a high solubility at elevated temperatures and low solubility at lower temperatures, while this compound ideally remains more soluble at lower temperatures, thus staying in the mother liquor during crystallization. The solubility of paracetamol and its impurities in various solvents is a key parameter to study during process development.[2][33]

-

Crystallization Parameters: Factors such as the cooling rate, agitation, and seeding strategy can significantly impact the efficiency of impurity purging.[26][30][34][35][36] For example, a slow cooling rate generally allows for the formation of more ordered crystals, which are less likely to incorporate impurities into the crystal lattice.[12][37]

-

Polymorphism: Paracetamol is known to exist in different polymorphic forms, which can have different physical properties, including their tendency to incorporate impurities. Controlling the crystallization process to consistently produce the desired polymorph is important for both the physical properties of the API and its purity profile.[32][38][39]

Sources

- 1. This compound | C8H9NO2 | CID 11972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. TOXICITIES OF SUBSTANCES in orde [murov.info]

- 5. Genetic Toxicology Studies & Testing Services | CRO Company [aurigeneservices.com]

- 6. Repeat exposure to incremental doses of acetaminophen provides protection against acetaminophen-induced lethality in mice: an explanation for high acetaminophen dosage in humans without hepatic injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. uspnf.com [uspnf.com]

- 8. scispec.co.th [scispec.co.th]

- 9. alfachemic.com [alfachemic.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. ehpm.org [ehpm.org]

- 12. mdpi.com [mdpi.com]

- 13. biotoxicity.com [biotoxicity.com]

- 14. coreem.net [coreem.net]

- 15. Repeated Use of Acetaminophen Can Be Fatal [medscape.org]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 17. researchgate.net [researchgate.net]

- 18. Pharmaceutical and Safety Profile Evaluation of Novel Selenocompounds with Noteworthy Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. N-(2-hydroxyphenyl)acetamide and its gold nanoparticle conjugation prevent glycerol-induced acute kidney injury by attenuating inflammation and oxidative injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. agilent.com [agilent.com]

- 22. drugfuture.com [drugfuture.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Testing for residual solvents | UFAG Laboratorien AG [ufag-laboratorien.ch]

- 25. researchgate.net [researchgate.net]

- 26. Crystallization and Phase Changes in Paracetamol from the Amorphous Solid to the Liquid Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 27. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Paracetamol - Wikipedia [en.wikipedia.org]

- 29. pubs.acs.org [pubs.acs.org]

- 30. journal.uctm.edu [journal.uctm.edu]

- 31. researchgate.net [researchgate.net]